N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(2-oxopyrrolidin-1-yl)acetamide
Description
N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(2-oxopyrrolidin-1-yl)acetamide is a synthetic organic compound that features a thiophene ring substituted with a 2,2-dimethylpropanoyl group and an acetamide group linked to a pyrrolidinone moiety
Properties
IUPAC Name |
N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(2-oxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2,3)13(20)10-6-8-21-14(10)16-11(18)9-17-7-4-5-12(17)19/h6,8H,4-5,7,9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKXYKBXBJMIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(SC=C1)NC(=O)CN2CCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(2-oxopyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the acylation of thiophene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the reaction of the resulting intermediate with 2-(2-oxopyrrolidin-1-yl)acetic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(2-oxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups may produce the corresponding alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly if it exhibits bioactivity.
Industry: The compound may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(2-oxopyrrolidin-1-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethylpropanoyl)-N’-{5-[(2E)-3-(2-hydroxyphenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}thiourea
- N-(2,2-dimethylpropanoyl)-N’-{5-[(2E)-3-(2-hydroxyphenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}thiourea
Uniqueness
N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2-(2-oxopyrrolidin-1-yl)acetamide is unique due to its combination of a thiophene ring with a pyrrolidinone moiety, which may confer distinct chemical and biological properties compared to other similar compounds. This structural uniqueness could result in different reactivity and interactions with biological targets, making it a valuable compound for further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
